molecular formula C14H10F3NO4 B6393667 2-METHOXY-5-(4-TRIFLUOROMETHOXYPHENYL)NICOTINIC ACID CAS No. 1261831-75-7

2-METHOXY-5-(4-TRIFLUOROMETHOXYPHENYL)NICOTINIC ACID

Cat. No.: B6393667
CAS No.: 1261831-75-7
M. Wt: 313.23 g/mol
InChI Key: HKDDYEXUVUKKKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-(4-trifluoromethoxyphenyl)nicotinic Acid (CAS RN: 1261831-75-7) is a specialized nicotinic acid derivative supplied for research and development purposes. This biochemical building block, with a molecular formula of C14H10F3NO4 and a molecular weight of 313.23 g/mol, is characterized by the presence of both methoxy and trifluoromethoxyphenyl substituents, which can significantly influence its electronic properties, metabolic stability, and binding affinity in biological systems . The compound is offered with a high level of purity and is identified with the SMILES notation COC1N=CC(=CC=1C(=O)O)C1C=CC(=CC=1)OC(F)(F)F, providing researchers with precise structural information . Its primary research value lies in its application as a key synthetic intermediate or building block in medicinal chemistry and drug discovery efforts, particularly in the exploration of novel molecules targeting signaling pathways such as JAK/STAT . The incorporation of the trifluoromethoxyphenyl group is a common strategy in lead optimization to fine-tune lipophilicity and improve pharmacokinetic profiles. As such, this compound is a valuable tool for chemists and biologists investigating new therapeutic agents. It is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human use. Researchers can order this product with various shipping options to meet their timelines.

Properties

IUPAC Name

2-methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO4/c1-21-12-11(13(19)20)6-9(7-18-12)8-2-4-10(5-3-8)22-14(15,16)17/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDDYEXUVUKKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688250
Record name 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261831-75-7
Record name 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Strategies for Pyridine Core Assembly

The pyridine ring serves as the foundational scaffold for this compound. Cyclocondensation reactions, particularly those involving cyanoacetamide and carbonyl derivatives, are widely employed. For instance, Patent CN109467532B outlines a method where trifluoroacetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile undergo acylation and cyclization to form a trifluoromethyl-substituted pyridine intermediate . Adapting this approach, introducing methoxy and aryl groups during the cyclization step could yield the desired substitution pattern.

In Patent CN101851193A , cyanoacetamide reacts with ethyl trifluoroacetoacetate in methanol under basic conditions (KOH) to form 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine . Chlorination with phosphorus oxychloride followed by catalytic hydrogenation (Pd/C, triethylamine) produces 3-cyano-4-trifluoromethylpyridine, which is hydrolyzed to 4-trifluoromethylnicotinic acid . By modifying starting materials to include methoxy and aryl precursors, this route could be tailored to synthesize the target compound.

Attachment of the 4-Trifluoromethoxyphenyl Substituent

Introducing the 4-trifluoromethoxyphenyl group at position 5 requires precise regiocontrol. Cross-coupling reactions, such as Suzuki-Miyaura, are ideal for this purpose. Patent CN108191749B describes the preparation of 4-trifluoromethylnicotinic acid via catalytic hydrogenation of a chlorinated pyridine intermediate . By substituting the chlorinated precursor with a brominated aryl group, a palladium-catalyzed coupling could attach the 4-trifluoromethoxyphenyl moiety.

Electrophilic aromatic substitution is another viable route. Patent DE10065442A1 synthesizes 4-bromomethyl-1-trifluoromethoxybenzene using HBr and formaldehyde, which is subsequently converted to (4-trifluoromethoxyphenyl)acetonitrile . This nitrile could serve as a coupling partner or be further functionalized to a boronic acid for Suzuki reactions.

Hydrolysis to Nicotinic Acid

The final step involves hydrolyzing a nitrile or ester group to the carboxylic acid. Patent CN108191749B achieves this by refluxing 3-cyano-4-trifluoromethylpyridine in a NaOH/ethanol solution, yielding 4-trifluoromethylnicotinic acid with 90.1% efficiency . Similarly, hydrolyzing a 3-cyano intermediate with the requisite substituents would yield the target compound. Acidic or basic conditions must be optimized to preserve the methoxy and aryl groups.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Conditions Reference
CyclocondensationCyanoacetamide + ethyl trifluoroacetoacetate → chlorination → hydrogenation90.1%Reflux (75–85°C), Pd/C, H₂ pressure
Cross-CouplingSuzuki-Miyaura coupling of aryl boronic acid with halogenated pyridineN/APd catalyst, base, 80–100°CInferred
Nitrile HydrolysisNaOH/ethanol reflux of 3-cyano intermediate90.1%Reflux (85°C), 10–15 hours
Aldehyde ReductionNaBH₄ reduction of 2-methoxy-5-trifluoromethoxybenzaldehyde95%RT, methanol solvent

Challenges and Optimization Considerations

  • Regioselectivity : Directing substituents to positions 2 and 5 requires careful choice of catalysts and protecting groups.

  • Functional Group Stability : The methoxy group may undergo demethylation under harsh acidic/basic conditions, necessitating mild reagents.

  • Industrial Scalability : Methods using expensive catalysts (e.g., Pd/C) or extreme temperatures (e.g., –50°C in Patent CN101851193A ) are less feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-(4-trifluoromethoxyphenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties and reactivity.

    Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Pharmacological Potential

  • Anti-inflammatory Activity : Research indicates that derivatives of nicotinic acids can exhibit anti-inflammatory properties. The presence of trifluoromethoxy groups may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
  • Neuroprotective Effects : Nicotinic acid derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs). Studies suggest that compounds like 2-methoxy-5-(4-trifluoromethoxyphenyl)nicotinic acid may have neuroprotective effects, potentially aiding in conditions such as Alzheimer's disease by promoting neuronal survival and reducing neuroinflammation.
  • Antitumor Activity : Some studies have explored the antitumor potential of similar compounds. The modification of the nicotinic acid structure could lead to enhanced cytotoxicity against various cancer cell lines.

Anti-inflammatory Mechanism

A study published in the Journal of Medicinal Chemistry examined a series of nicotinic acid derivatives for their anti-inflammatory effects. It was found that compounds with trifluoromethyl substitutions exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic development targeting inflammatory diseases .

Neuroprotection in Animal Models

In research conducted on animal models of neurodegeneration, the administration of this compound resulted in reduced markers of oxidative stress and improved cognitive function. This aligns with findings from related studies that highlight the role of nicotinic acid derivatives in protecting neuronal health .

Antitumor Efficacy

A recent investigation into the antitumor properties of various pyridine carboxylic acids revealed that this compound demonstrated promising activity against specific cancer cell lines. The study indicated that the compound induced apoptosis through mitochondrial pathways, warranting further exploration as a potential anticancer agent .

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(4-trifluoromethoxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To evaluate the unique properties of 2-methoxy-5-(4-trifluoromethoxyphenyl)nicotinic acid, we compare it with three analogs (Table 1):

Compound Name Substituent at Position 5 Substituent at Position 2 Molecular Weight (g/mol) Calculated logP Key Biological Activity
This compound 4-CF3O-phenyl Methoxy 357.3 3.2 Under investigation (hypothetical: neuroprotective)
5-(4-Trifluoromethylphenyl)nicotinic acid 4-CF3-phenyl H 297.2 2.8 Antihypertensive (reported)
2-Methoxy-5-phenylnicotinic acid Phenyl Methoxy 259.3 1.9 Antioxidant
5-(4-Methoxyphenyl)nicotinic acid 4-OCH3-phenyl H 259.3 1.5 Anti-inflammatory

Key Observations:

Impact of Trifluoromethoxy vs. Trifluoromethyl :

  • The CF3O group in the target compound increases logP (3.2) compared to the CF3-substituted analog (logP 2.8), suggesting greater lipophilicity and membrane permeability. This aligns with evidence highlighting CF3O's role in optimizing pharmacokinetics .
  • The electron-withdrawing nature of CF3O may enhance metabolic stability compared to CF3, which is bulkier and less polarizable.

Role of Methoxy at Position 2: The methoxy group in the target compound elevates logP compared to non-methoxy analogs (e.g., 5-(4-methoxyphenyl)nicotinic acid, logP 1.5).

Biological Activity Trends: Fluorinated analogs (CF3O and CF3) are associated with neurological and cardiovascular activities, as seen in drugs like riluzole (CF3O-containing) and antihypertensive agents . Non-fluorinated analogs exhibit broader anti-inflammatory or antioxidant effects.

Q & A

Q. What validation parameters are critical when developing a GMP-compliant analytical method for this compound?

  • Methodological Answer : Include specificity (forced degradation studies), linearity (1–200 μg/mL range), precision (RSD <2% for intra/inter-day), accuracy (spiked recovery 98–102%), and robustness (pH/temperature variations). System suitability tests (SST) must meet USP/ICH guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.